molecular formula C24H13Cl2N5O3 B12274895 4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide

4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide

Cat. No.: B12274895
M. Wt: 490.3 g/mol
InChI Key: PLSKOCQPPMEVEP-UHFFFAOYSA-N
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Description

4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a naphthalene core substituted with a diazenyl group, a hydroxy group, and a benzimidazole moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide typically involves multiple steps:

    Diazotization: The process begins with the diazotization of 2,5-dichloroaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid under basic conditions to form the azo compound.

    Cyclization: The resulting azo compound undergoes cyclization with o-phenylenediamine to form the benzimidazole ring.

    Amidation: Finally, the carboxylic acid group is converted to the carboxamide using appropriate reagents like thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the diazotization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The azo group can be reduced to the corresponding amine using reducing agents like sodium dithionite.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium dithionite or hydrogenation over a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Dye Chemistry: The compound’s azo group makes it useful as a dye or pigment in various applications.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Biological Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its chromophoric properties.

Industry

    Material Science: Used in the development of advanced materials with specific optical or electronic properties.

    Polymer Chemistry: Can be incorporated into polymers to impart specific characteristics such as color or fluorescence.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The azo group can participate in electron transfer reactions, while the benzimidazole moiety can interact with nucleic acids and proteins. These interactions can lead to changes in the activity of enzymes or the expression of genes, making the compound useful in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide
  • 4-[(2,5-dibromophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide

Uniqueness

The unique combination of the diazenyl group, hydroxy group, and benzimidazole moiety in 4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or unique optical properties.

Properties

Molecular Formula

C24H13Cl2N5O3

Molecular Weight

490.3 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C24H13Cl2N5O3/c25-13-5-7-17(26)19(10-13)30-31-21-15-4-2-1-3-12(15)9-16(22(21)32)23(33)27-14-6-8-18-20(11-14)29-24(34)28-18/h1-11,32H,(H,27,33)

InChI Key

PLSKOCQPPMEVEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC5=NC(=O)N=C5C=C4

Origin of Product

United States

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